犬尿氨酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

犬尿氨酸 (钠盐) 是犬尿氨酸的衍生物,犬尿氨酸是色氨酸的代谢产物。它以其神经活性特性而闻名,作为兴奋性氨基酸受体的拮抗剂。犬尿氨酸于 1853 年由德国化学家尤斯图斯·冯·李比希在狗尿中首次发现。 它自此一直因其在各种神经生物学疾病中的潜在治疗应用而被研究 .

科学研究应用

犬尿氨酸 (钠盐) 在科学研究中有着广泛的应用:

化学: 用作合成各种生物活性化合物的先驱。

生物学: 研究其在犬尿氨酸途径中的作用及其对细胞代谢的影响。

作用机制

犬尿氨酸通过多种机制发挥作用:

离子型受体的拮抗剂: 它作为离子型 AMPA、NMDA 和海人藻酸谷氨酸受体的拮抗剂,抑制兴奋性神经传递.

非竞争性拮抗剂: 它非竞争性地拮抗 NMDA 受体的甘氨酸位点.

G 蛋白偶联受体的配体: 它作为孤儿 G 蛋白偶联受体 GPR35 的配体,以及作为 G 蛋白偶联受体 HCAR3 的激动剂.

抗炎作用: 它减少神经胶质细胞和巨噬细胞释放促炎细胞因子.

生化分析

Biochemical Properties

Kynurenic acid sodium salt interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors . It also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor . Furthermore, it has been proposed to act as an antagonist of the α7 nicotinic acetylcholine receptor .

Cellular Effects

Kynurenic acid sodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, through its actions on G protein-coupled receptor 35 (GPR35), kynurenic acid may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .

Molecular Mechanism

At the molecular level, kynurenic acid sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an antagonist, it binds to ionotropic glutamate receptors, thereby inhibiting their function . It also binds to the glycine site of the NMDA receptor in a noncompetitive manner .

Temporal Effects in Laboratory Settings

The effects of kynurenic acid sodium salt change over time in laboratory settings. It has been found that high doses of kynurenic acid significantly decrease avoidance latency, whereas a low dose significantly elevates it, suggesting that the low dose of kynurenic acid enhances memory function .

Dosage Effects in Animal Models

The effects of kynurenic acid sodium salt vary with different dosages in animal models. For instance, in studies on the effect of kynurenic acid on AMPA receptor-mediated responses, it was found that the effect is facilitatory at low concentrations (in the nanomolar to micromolar range) and only results in neu .

Metabolic Pathways

Kynurenic acid sodium salt is involved in the kynurenine pathway of tryptophan degradation . This pathway leads to the formation of several biologically active metabolites, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance .

准备方法

合成路线和反应条件: 犬尿氨酸可以通过犬尿氨酸——酮戊二酸转氨酶催化的转氨反应从 L-犬尿氨酸合成。 反应通常涉及在α-酮戊二酸等氨基供体的存在下,将 L-犬尿氨酸转化为犬尿氨酸 .

工业生产方法: 犬尿氨酸的工业生产通常采用微生物发酵工艺,使用经过基因改造的细菌或酵母菌株,可以有效地将色氨酸转化为犬尿氨酸。 然后对发酵液进行纯化处理,以分离和结晶犬尿氨酸 .

化学反应分析

反应类型: 犬尿氨酸会发生各种化学反应,包括:

氧化: 犬尿氨酸可以被氧化生成喹啉酸。

还原: 犬尿氨酸的还原可以生成羟基犬尿氨酸。

取代: 取代反应可以在犬尿氨酸的羟基和羧基上发生.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

主要产物:

氧化: 喹啉酸。

还原: 羟基犬尿氨酸。

取代: 犬尿氨酸的各种取代衍生物.

相似化合物的比较

犬尿氨酸在其类似物中是独特的,因为它在兴奋性氨基酸受体上具有广谱拮抗活性,并且能够穿过血脑屏障。类似的化合物包括:

喹啉酸: 犬尿氨酸途径中的另一种代谢产物,以其神经毒性特性而闻名。

黄尿氨酸: 与犬尿氨酸相比,其神经活性作用较弱的代谢产物。

羟基犬尿氨酸: 犬尿氨酸的还原形式,具有独特的生物活性

属性

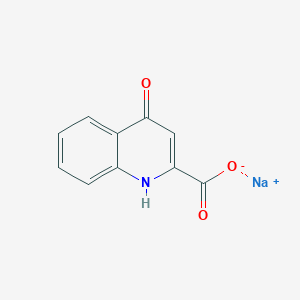

IUPAC Name |

sodium;4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAZGXKUQDXSSK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)